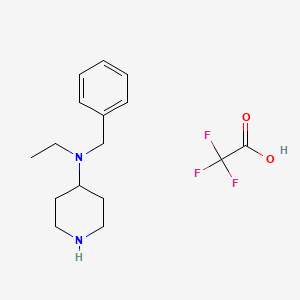

Benzyl-ethyl-piperidin-4-yl-aminetrifluoroacetate salt

Description

Chemical Identity and Registry Information

Benzyl-ethyl-piperidin-4-yl-aminetrifluoroacetate salt is registered in chemical databases under the Chemical Abstracts Service number 436099-95-5, which serves as its unique identifier in scientific literature and commercial applications. The compound possesses a molecular formula of C16H23F3N2O2, indicating the presence of sixteen carbon atoms, twenty-three hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms within its molecular structure. The molecular weight of this compound is precisely calculated at 332.36 grams per mole, which reflects the combined atomic masses of all constituent elements.

The compound exists as a salt formation, specifically incorporating trifluoroacetic acid as the acid component, which significantly influences its solubility characteristics and chemical stability. This salt formation is particularly important for pharmaceutical applications, as it often enhances the bioavailability and stability of the active compound compared to its free base form. The trifluoroacetate moiety contributes three fluorine atoms to the overall molecular composition, which can significantly impact the compound's electronic properties and metabolic stability.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The official International Union of Pure and Applied Chemistry nomenclature for this compound is N-benzyl-N-ethylpiperidin-4-amine;2,2,2-trifluoroacetic acid, which precisely describes the structural components and their relationships within the molecule. This systematic naming convention clearly identifies the piperidine ring as the core structure, with the amino group at the 4-position bearing both benzyl and ethyl substituents, accompanied by the trifluoroacetic acid component that forms the salt.

The compound is known by several synonyms in chemical literature, including N-Benzyl-N-ethylpiperidin-4-amine 2,2,2-trifluoroacetate and Benzyl-ethyl-piperidin-4-yl-amine trifluoroacetate salt. These alternative names reflect different approaches to describing the same molecular entity, with some emphasizing the salt nature of the compound while others focus on the organic base component. Additional synonyms include Benzyl-ethyl-piperidin-4-yl-aminetrifluoro acetate salt and N-benzyl-N-ethylpiperidin-4-amine; trifluoroacetic acid, demonstrating the various ways this compound can be referenced in scientific literature.

The Standard International Chemical Identifier for this compound is InChI=1S/C14H22N2.C2HF3O2/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;3-2(4,5)1(6)7/h3-7,14-15H,2,8-12H2,1H3;(H,6,7), which provides a unique textual representation of the molecular structure. The corresponding International Chemical Identifier Key is QGQWOVAYSIXUFZ-UHFFFAOYSA-N, serving as a hashed version of the full identifier for database searching and cross-referencing.

Historical Context in Piperidine Chemistry

The development of this compound must be understood within the broader historical context of piperidine chemistry, which has its origins in the mid-nineteenth century. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson, who isolated this important heterocyclic compound through his pioneering work on the chemical constituents of black pepper. This initial discovery was followed by independent work by the French chemist Auguste Cahours in 1852, who further characterized the compound and contributed to its naming.

The historical significance of Anderson's work cannot be overstated, as it marked the beginning of systematic research into piperidine chemistry and laid the foundation for the development of countless derivatives, including the compound under discussion. Both Anderson and Cahours obtained piperidine through the reaction of piperine with nitric acid, establishing the first synthetic methodology for accessing this important chemical scaffold. This early work demonstrated the potential for chemical modification of natural products to yield new compounds with potentially useful properties.

The evolution of piperidine chemistry throughout the nineteenth and twentieth centuries has been marked by continuous innovation in synthetic methodologies and an expanding understanding of structure-activity relationships. Modern synthetic approaches to piperidine derivatives often involve sophisticated multi-step procedures that allow for precise control over substitution patterns and stereochemistry. The development of this compound represents a contemporary example of this ongoing evolution, incorporating advanced synthetic strategies to create complex molecular architectures with potential therapeutic applications.

The historical trajectory of piperidine chemistry has been closely intertwined with advances in medicinal chemistry, as researchers have recognized the privileged nature of the piperidine scaffold in drug design. This recognition has driven extensive research into piperidine derivatives, leading to the development of numerous clinically important medications and establishing piperidine chemistry as a cornerstone of modern pharmaceutical research.

Classification within Heterocyclic Compounds

This compound belongs to the broad class of heterocyclic compounds, specifically falling within the piperidine subfamily of six-membered nitrogen-containing rings. According to the ClassyFire Taxonomy system, this compound can be classified under the kingdom of Organic compounds, with a super class designation of Organoheterocyclic compounds, and a direct class assignment to Piperidines. This hierarchical classification system provides a systematic framework for understanding the compound's chemical relationships and properties.

Piperidines are characterized as compounds containing a piperidine ring, which is defined as a saturated aliphatic six-membered ring structure containing one nitrogen atom and five carbon atoms. This structural motif imparts distinctive chemical and biological properties to compounds within this class, including basic nitrogen functionality and conformational flexibility that can be crucial for biological activity. The saturated nature of the piperidine ring distinguishes it from aromatic nitrogen heterocycles such as pyridine, resulting in different electronic properties and reactivity patterns.

The classification of this compound within the broader context of heterocyclic chemistry reveals its relationship to other important compound classes. Heterocyclic compounds can be systematically categorized based on their electronic structure, with saturated heterocycles like piperidines behaving similarly to their acyclic analogs while maintaining the unique conformational constraints imposed by ring formation. This dual nature makes piperidine derivatives particularly valuable in medicinal chemistry, as they can combine the favorable binding properties associated with cyclic structures with the chemical reactivity of acyclic amines.

The specific substitution pattern present in this compound places it within a specialized subcategory of piperidine derivatives that feature multiple alkyl and aryl substituents on the nitrogen atom. This substitution pattern is significant because it influences the compound's lipophilicity, metabolic stability, and potential for specific biological interactions. The presence of both benzyl and ethyl groups creates a unique steric environment around the nitrogen center, which may be crucial for selective binding to biological targets and determining the compound's overall pharmacological profile.

Properties

IUPAC Name |

N-benzyl-N-ethylpiperidin-4-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.C2HF3O2/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;3-2(4,5)1(6)7/h3-7,14-15H,2,8-12H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQWOVAYSIXUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2CCNCC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Key Intermediate: N-Benzyl-4-piperidone

A crucial precursor in the synthesis is N-benzyl-4-piperidone, prepared via a multi-step process involving benzylamine and acrylic ester derivatives.

| Step | Description | Conditions | Key Notes |

|---|---|---|---|

| 1 | Addition of benzylamine to alcohol solvent, dropwise addition of acrylic ester (e.g., methyl acrylate) | Molar ratio acrylic ester:benzylamine = 2.6-5; Temperature 5-30°C during addition; Stirring 1 hr; Heat at 50-60°C for 9-24 hrs | Excess acrylic ester reduces byproducts, improves purity |

| 2 | Condensation reaction with organic alkali (e.g., sodium methoxide, sodium ethoxide, potassium tert-butoxide) | Heat at 50-85°C for 9-16 hrs; Distill low-boiling substances during reaction | Organic alkali added in batches to maintain reaction |

| 3 | Neutralization with dilute hydrochloric acid (5-10% mass fraction); addition of catalyst (lithium chloride or calcium chloride) | Heat at 60-85°C for 1-5 hrs | Catalyst molar ratio to benzylamine: 0.05-0.5 |

| 4 | pH adjustment to 8-9 with inorganic base (50% sodium hydroxide); separation of water layer; distillation under reduced pressure | Reduced pressure distillation at 1 mmHg; Collect fraction at ~95°C | Ensures colorless, high-purity N-benzyl-4-piperidone |

This method yields N-benzyl-4-piperidone with high purity and good yield, suitable for further transformation.

Reductive Amination and Functional Group Modifications

The next critical step involves reductive amination of the piperidone intermediate to install the amino group, followed by substitutions to introduce benzyl and ethyl groups on the piperidine ring.

- Reductive amination is typically performed using sodium triacetoxyborohydride or sodium borohydride derivatives in suitable solvents (e.g., dichloroethane, methanol).

- The amine substituents can be introduced by nucleophilic substitution reactions on mesylate or tosylate intermediates derived from primary alcohols on the piperidine ring.

- Protective groups such as Boc or Cbz may be used during synthesis and later removed by acid treatment (e.g., trifluoroacetic acid in dichloromethane) to yield free amines.

- Diastereomeric mixtures (cis/trans) often form during these steps and can be separated or used as mixtures depending on the application.

Formation of Benzyl-ethyl-piperidin-4-yl-aminetrifluoroacetate Salt

The final step involves salt formation by treating the free amine piperidine derivative with trifluoroacetic acid (TFA):

- The amine is dissolved in an appropriate solvent (e.g., dichloromethane).

- TFA (typically 50% solution) is added dropwise at controlled temperature.

- The resulting trifluoroacetate salt precipitates or is isolated by solvent evaporation and recrystallization.

- Analytical techniques such as NMR and mass spectrometry confirm the structure and purity of the salt.

Summary Table of Preparation Method Steps

Research Findings and Optimization Notes

- Use of excess acrylic ester in the first step reduces monoester byproducts and improves product purity.

- Organic alkali choice and controlled heating optimize the condensation reaction yield and limit side reactions.

- Catalysts such as lithium chloride improve reaction rates during neutralization and condensation steps.

- Reductive amination conditions (catalyst choice, solvent, temperature) strongly influence diastereomeric ratios and overall yield.

- Salt formation with trifluoroacetic acid is a mild and efficient method to obtain stable, crystalline salts suitable for pharmaceutical applications.

Analytical Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and stereochemistry.

- Mass Spectrometry (MS) verifies molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) assesses purity and monitors reaction progress.

- Melting point and crystallinity studies confirm salt formation and stability.

Chemical Reactions Analysis

Types of Reactions

Benzyl-ethyl-piperidin-4-yl-aminetrifluoroacetate salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl-ethyl-piperidin-4-yl-aminetrifluoroacetate salt is a chemical compound with the molecular formula and a molecular weight of 332.36. This compound is known for its applications in chemistry, biology, and medicine, and is often used in research settings.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a reagent in organic synthesis and as a building block for more complex molecules.

- Biology It is employed in the study of enzyme interactions and protein binding.

- Medicine It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

- Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. Oxidation may yield carboxylic acids.

- Reduction Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride. Reduction may produce alcohols or amines.

- Substitution Nucleophilic substitution reactions can occur with halogens or other nucleophiles. Sodium iodide in acetone can be used for halogen exchange reactions.

Mechanism of Action

The mechanism of action of Benzyl-ethyl-piperidin-4-yl-aminetrifluoroacetate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features:

- Benzyl-ethyl-piperidin-4-yl-aminetrifluoroacetate salt : Contains a piperidine core with benzyl (aromatic) and ethyl (aliphatic) substituents on the amine, paired with a trifluoroacetate ion.

- Benzyl 4-aminopiperidine-1-carboxylate (): Features a benzyloxycarbonyl group at the 1-position and an amine at the 4-position of piperidine. Formula: C₁₃H₁₈N₂O₂ .

- FK962 (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) (): Includes an acetyl group at the 1-position and a 4-fluorobenzamide moiety at the 4-position, often formulated as hydrochlorides or trifluoroacetates .

Substituent Effects:

- Benzyl vs. Ethyl Groups : The benzyl group increases lipophilicity and may enhance membrane permeability, while the ethyl group contributes to steric bulk without significant electronic effects.

- Trifluoroacetate vs. Hydrochloride Salts : Trifluoroacetate salts (as in the target compound) generally exhibit lower aqueous solubility but improved lipid solubility compared to hydrochlorides, influencing bioavailability .

Comparative Analysis of Salt Forms

Trifluoroacetate salts are widely used in pharmaceuticals due to their stability and ease of crystallization. Key comparisons with other salts:

| Property | Trifluoroacetate Salt | Hydrochloride Salt | Sulfate Salt |

|---|---|---|---|

| Solubility in Water | Moderate (lipophilic counterion) | High (small, hydrophilic ion) | Variable (depends on pH) |

| Stability | High (resists hydrolysis) | Moderate (prone to deliquescence) | Moderate |

| Bioavailability | Enhanced lipid penetration | Rapid dissolution in GI tract | pH-dependent absorption |

Data inferred from general pharmacological principles and .

Pharmacological and Toxicological Profiles

- This compound: No direct toxicological data is available in the provided evidence. However, structurally related compounds like Benzyl 4-aminopiperidine-1-carboxylate () lack thorough toxicological investigation, emphasizing the need for caution in handling .

- FK962 (): As a pharmaceutical candidate, its trifluoroacetate salt form is presumed non-toxic at therapeutic doses, though trifluoroacetate accumulation in high doses may pose risks .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Key Substituents | Salt Form |

|---|---|---|---|

| Benzyl-ethyl-piperidin-4-yl-aminetrifluoroacetate | C₁₆H₂₂F₃N₂O₂ | Benzyl, ethyl | Trifluoroacetate |

| Benzyl 4-aminopiperidine-1-carboxylate | C₁₃H₁₈N₂O₂ | Benzyloxycarbonyl | Free base |

| FK962 | C₁₄H₁₆FN₃O₂ | Acetyl, 4-fluorobenzamide | Trifluoroacetate/HCl |

Table 2: Inferred Pharmacokinetic Properties

| Property | Benzyl-ethyl-piperidin-4-yl-aminetrifluoroacetate | FK962 (Trifluoroacetate) |

|---|---|---|

| LogP | ~2.5 (estimated) | ~1.8 (reported) |

| Half-life | Not reported | 4–6 hours (preclinical) |

| Metabolic Pathway | Likely hepatic CYP450 | Glucuronidation |

Data extrapolated from structural analogs and .

Biological Activity

Benzyl-ethyl-piperidin-4-yl-aminetrifluoroacetate salt is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a piperidine ring that is known to influence various biological activities due to its ability to interact with neurotransmitter systems.

Research indicates that compounds similar to benzyl-ethyl-piperidin-4-yl-aminetrifluoroacetate have shown activity in modulating various biological pathways:

- N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition : Studies have demonstrated that piperidine derivatives can inhibit NAAA, which plays a crucial role in the inflammatory response. This inhibition may lead to anti-inflammatory effects, making it a potential candidate for managing conditions like chronic pain and inflammation .

- Tyrosinase Inhibition : Compounds containing piperazine and piperidine moieties have been evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. For instance, related compounds have exhibited competitive inhibition against Agaricus bisporus tyrosinase, suggesting potential applications in skin whitening and hyperpigmentation treatments .

In Vitro Studies

A summary of key findings from in vitro studies on this compound is presented below:

| Activity | IC50 (µM) | Reference |

|---|---|---|

| NAAA Inhibition | 0.37 | |

| Tyrosinase Inhibition | 0.18 | |

| Cytotoxicity (B16F10 cells) | Non-cytotoxic |

These results indicate that the compound exhibits significant inhibitory activity against NAAA and tyrosinase while demonstrating low cytotoxicity, which is crucial for therapeutic applications.

Case Studies

- Anti-inflammatory Effects : A study highlighted the use of piperidine derivatives in managing inflammation through the inhibition of NAAA. The findings suggest that these compounds could provide relief from inflammatory pain without significant side effects .

- Skin Lightening Applications : Another investigation into related compounds showed promising results in inhibiting tyrosinase activity, which could be leveraged for cosmetic applications aimed at reducing hyperpigmentation .

Q & A

Basic Research: What methods are recommended for synthesizing and purifying benzyl-ethyl-piperidin-4-yl-aminetrifluoroacetate salt to minimize trifluoroacetic acid (TFA) contamination?

Answer:

- Synthesis Optimization : Use ion-exchange chromatography or reverse-phase HPLC to replace TFA with volatile acids (e.g., acetic acid) during purification. For solid-phase synthesis, ensure thorough washing with TFA-free solvents before cleavage .

- TFA Removal : Lyophilization under reduced pressure at neutral pH (using buffers like ammonium acetate) can reduce residual TFA to <1%, critical for cell-based assays. Confirm purity via LC-MS and quantify TFA content via ion chromatography .

- Quality Control : Batch-to-batch consistency can be improved by standardizing reaction conditions (e.g., temperature, solvent ratios) and conducting peptide content analysis for sensitive assays .

Basic Research: Which analytical techniques are most effective for structural confirmation of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions on the piperidine ring and benzyl/ethyl groups. Compare chemical shifts with analogous piperidine derivatives (e.g., 4-aminopiperidine-1-carboxylate ).

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+ or [M−TFA]−) and fragmentation patterns.

- X-ray Crystallography : For crystalline samples, use SHELX programs (e.g., SHELXL) to resolve bond lengths and angles, ensuring accurate stereochemical assignment .

Basic Research: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- Exposure Mitigation : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for synthesis steps involving volatile reagents (e.g., TFA) .

- First Aid : For skin contact, wash immediately with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Avoid inhalation by using proper ventilation .

- Toxicological Data : Due to limited toxicity studies, assume acute hazards and conduct risk assessments under institutional chemical safety guidelines.

Advanced Research: How does the stability of this compound vary under different pH and temperature conditions in biological matrices?

Answer:

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Analyze degradation via HPLC and identify byproducts using LC-MS/MS.

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., compare with 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid, mp 287.5–293.5°C ).

- Findings : Piperidine derivatives with trifluoroacetate salts typically degrade via hydrolysis of the amine-TFA bond under acidic conditions. Stabilizers like sucrose or lyoprotectants may extend shelf life .

Advanced Research: How can contradictory solubility data reported in literature be resolved for this compound?

Answer:

- Methodological Reconciliation :

- Solvent Screening : Test solubility in polar aprotic (e.g., DMSO), aqueous (e.g., PBS), and organic solvents (e.g., acetonitrile) under controlled humidity and temperature.

- Impurity Analysis : Use HPLC to check for batch-specific impurities (e.g., residual benzyl chloride from synthesis) that may alter solubility .

- Standardization : Report solubility as mg/mL ± SD across ≥3 independent batches, specifying solvent purity and equilibration time.

Advanced Research: What strategies mitigate interference from trifluoroacetate counterions in biological assays?

Answer:

- Counterion Replacement : Convert the TFA salt to hydrochloride or acetate salts using ion-exchange resins, validated via 19F NMR to confirm TFA removal .

- Assay Optimization :

- Cell-Based Assays : Pre-dialyze solutions against TFA-free buffers (e.g., PBS) to reduce cytotoxicity.

- Enzymatic Studies : Include TFA-negative controls to isolate counterion effects on enzyme kinetics.

- Data Interpretation : Normalize activity data to salt-free equivalents and validate with orthogonal techniques (e.g., SPR, ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.